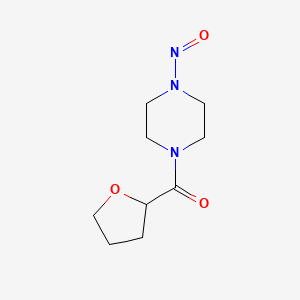![molecular formula C27H25N3O3S B2829830 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-54-0](/img/structure/B2829830.png)
3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical with the molecular formula C27H25N3O3S. It has a molecular weight of 471.57 .
Physical and Chemical Properties The predicted boiling point of this compound is 647.1±65.0 °C and it has a predicted density of 1.28±0.1 g/cm3 . The predicted pKa value is -1.86±0.40 .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research by Nowak et al. (2015) demonstrated that amino- and sulfanyl-derivatives of benzoquinazolinones, including structures related to the compound , have significant anticancer activity against certain cell lines, suggesting potential for development as anticancer agents (Nowak et al., 2015). Additionally, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted derivatives showing high anti-monoamine oxidase and antitumor activity, further supporting the compound's relevance in cancer research (Markosyan et al., 2015).
Antibacterial and Antifungal Activity
Anisetti et al. (2012) reported the synthesis of novel quinolinone analogs, including sulfanyl-substituted derivatives, which showed significant biological activity against standard bacterial and fungal strains. This underscores the compound's potential utility in developing new antimicrobial agents (Anisetti et al., 2012).
Antiulcer Activity
Patil et al. (2010) synthesized derivatives of quinazoline-4(3H) ones that were tested for antiulcer activity against several models, indicating that certain derivatives may possess higher activity than standard treatments like omeprazole, highlighting their potential as antiulcer agents (Patil et al., 2010).
Catalytic and Synthetic Applications
The compound's derivatives have been utilized in various synthetic pathways, such as the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, indicating their utility as intermediates in the synthesis of complex heterocyclic compounds. These reactions often employ green chemistry principles, emphasizing the compound's role in sustainable chemical synthesis (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-9-7-8-12-19(17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-10-5-4-6-11-18/h4-12,14-15,22H,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHYDDYUELXAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

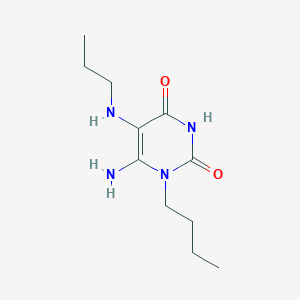
![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)
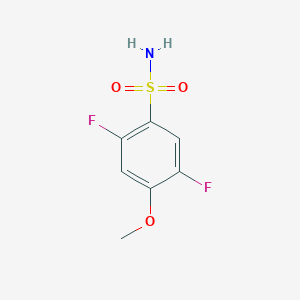
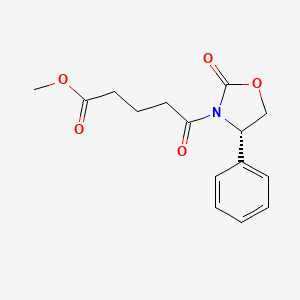
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
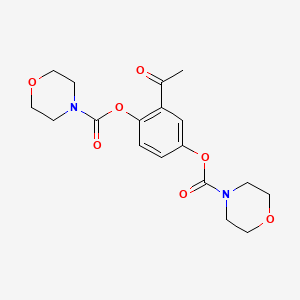
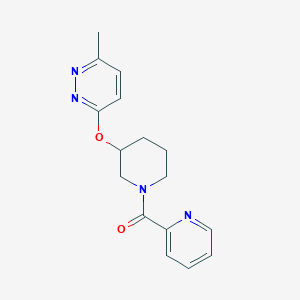
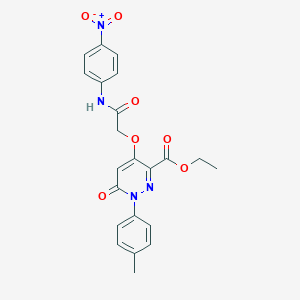
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)
